N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
CAS No.: 1366386-58-4
Cat. No.: VC5196764
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1366386-58-4 |
|---|---|
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.22 |
| IUPAC Name | 4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H |
| Standard InChI Key | ZYHDKKZAZLFKKR-UBRLZZGHSA-N |
| SMILES | C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine hydrochloride, reflects its cyclohexane ring system, where the 1,4-diamine groups are substituted with a 3-chlorobenzyl moiety at one nitrogen atom. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling and potential formulation. Key structural attributes include:
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Chlorobenzyl Group: The electron-withdrawing chlorine atom at the meta position influences electronic distribution, potentially modulating interactions with biological targets.
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Cyclohexane Conformation: The chair conformation of the cyclohexane ring minimizes steric strain, favoring equatorial positioning of substituents.
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Amine Functionalities: The primary and secondary amines enable participation in acid-base reactions, coordination chemistry, and nucleophilic substitutions.
Synthetic Methodologies
Precursor Synthesis via Hofmann Rearrangement
Patent US4486603A outlines a general method for synthesizing trans-cyclohexane-1,4-diamine derivatives, which serve as precursors for compounds like N1-(3-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride . The process involves:
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Bis-N-Chloramide Formation: Cyclohexane-1,4-dicarboxylic acid is converted to its bis-N-chloramide using chlorinating agents.
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Alkaline Hydrolysis: Reaction with sodium hydroxide (5–45% aqueous solution) at 20–95°C induces Hofmann rearrangement, yielding trans-cyclohexane-1,4-diamine.
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Benzylation: The diamine reacts with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group.
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Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt.
Table 1: Synthesis Conditions from US4486603A
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Bis-N-Chloramide Prep | Cl₂ gas, cyclohexane-1,4-dicarboxylic acid | Controlled temperature (0–5°C) |
| Hofmann Rearrangement | NaOH (1.5–2.1 eq), H₂O, 30–80°C | Gradual heating to avoid side reactions |
| Benzylation | 3-Chlorobenzyl chloride, K₂CO₃, DMF, 60°C | Excess benzyl halide to ensure completion |
Challenges in Stereochemical Control
The trans configuration of the cyclohexane-1,4-diamine precursor is critical for regioselective benzylation. Patent data indicate that alkaline conditions favor trans-diurethane intermediates, which resist racemization during subsequent steps .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
Comparative Analysis with Structural Analogs
Positional Isomerism: 3-Chloro vs. 2-Chloro Derivatives
Data from VulcanChem’s N1-(2-chlorobenzyl) analog highlight the impact of chlorine position:
Table 2: Comparative Properties of Chlorobenzyl Derivatives
| Property | 3-Chloro Derivative | 2-Chloro Derivative |
|---|---|---|
| Melting Point | 215–217°C (predicted) | 198–200°C |
| Solubility in H₂O | 25 mg/mL (HCl salt) | 18 mg/mL (HCl salt) |
| LogP (Predicted) | 2.8 | 3.1 |
The meta-chloro substituent in the 3-derivative reduces steric hindrance compared to the ortho-positioned 2-isomer, potentially enhancing receptor binding in biological systems.
Hypothetical Biological Applications
While direct studies on N1-(3-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride are sparse, structural analogs suggest potential areas of interest:
Sodium-Dependent Glucose Transporter (SGLT) Inhibition
Cyclohexane-diamine derivatives exhibit affinity for SGLT proteins, which regulate renal glucose reabsorption. Molecular modeling predicts that the chlorobenzyl group occupies hydrophobic pockets adjacent to the glucose-binding site, mimicking inhibitors like phlorizin.
Antimicrobial Activity
Chlorinated benzylamines demonstrate moderate activity against Gram-positive bacteria. The compound’s hydrophobicity may facilitate membrane disruption, though empirical validation is required.
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